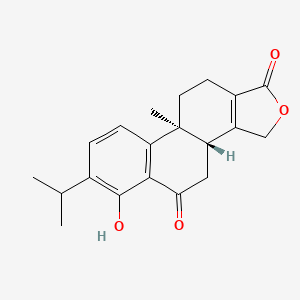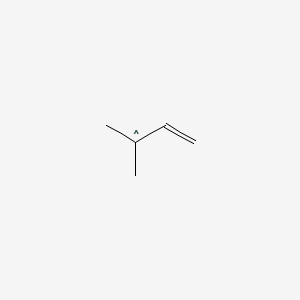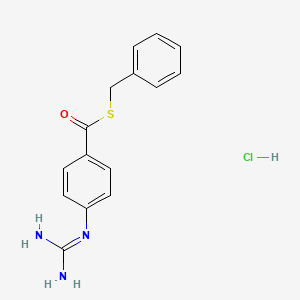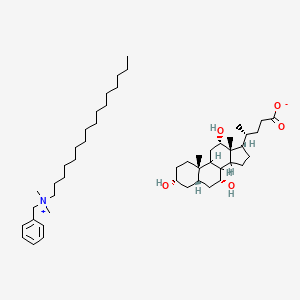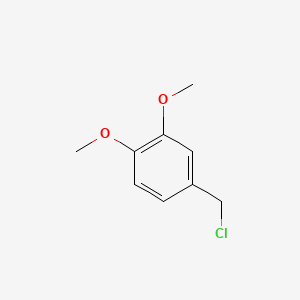
3,4-Dimethoxybenzyl chloride
概要
説明
3,4-Dimethoxybenzyl chloride is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzyl chloride where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
作用機序
Target of Action
3,4-Dimethoxybenzyl chloride is primarily used as a protective group for the thiol moiety in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . The primary target of this compound is the thiol group, which plays a crucial role in the formation of these monolayers .
Mode of Action
The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . During the formation of the monolayer, the protective group is cleaved off, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the formation of self-assembled monolayers (SAMs) of aromatic thiolates . The protective group increases the solubility and stability of the precursor, facilitating the formation of these monolayers .
Result of Action
The primary result of the action of this compound is the formation of high-quality self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs have the same structure and quality as those obtained from the respective unprotected thiols .
生化学分析
Biochemical Properties
3,4-Dimethoxybenzyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of biologically active compounds. For instance, it is used in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer . The interactions between this compound and these biomolecules are primarily through covalent bonding, where the chloride group acts as a leaving group, allowing the formation of new bonds with nucleophilic sites on enzymes and proteins.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound can impact cell proliferation and apoptosis, making it a valuable tool in studying cellular responses to chemical stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The compound’s methoxy groups enhance its solubility and stability, allowing it to interact more effectively with biomolecules. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade when exposed to moisture or elevated temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence the levels of key metabolites, altering the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is also influenced by its solubility and stability, with higher concentrations typically found in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzyl chloride can be synthesized through several methods. One common method involves the chloromethylation of 3,4-dimethoxytoluene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the same chloromethylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. Post-reaction, the product is purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: 3,4-Dimethoxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Oxidation: The compound can be oxidized to form 3,4-dimethoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate.
Reduction: It can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are used under mild conditions.
Oxidation: Pyridinium chlorochromate or potassium permanganate in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include 3,4-dimethoxybenzyl amine, 3,4-dimethoxybenzyl thiol, and 3,4-dimethoxybenzyl ether.
Oxidation: 3,4-Dimethoxybenzaldehyde.
Reduction: 3,4-Dimethoxybenzyl alcohol.
科学的研究の応用
3,4-Dimethoxybenzyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of various biochemical probes and as a protecting group for alcohols and amines in peptide synthesis.
Medicine: The compound is an intermediate in the synthesis of several drugs, including antihypertensive and antineoplastic agents.
Industry: It is used in the production of dyes, fragrances, and polymers.
類似化合物との比較
3,4-Dimethoxybenzaldehyde: Similar in structure but with an aldehyde group instead of a chloride.
3,4-Dimethoxybenzyl alcohol: Contains a hydroxyl group instead of a chloride.
3,5-Dimethoxybenzyl chloride: Similar but with methoxy groups at the 3 and 5 positions.
Uniqueness: 3,4-Dimethoxybenzyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two methoxy groups enhances its solubility and stability compared to other benzyl chlorides. This makes it particularly useful in synthetic applications where stability and reactivity need to be balanced.
特性
IUPAC Name |
4-(chloromethyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHJLVMBXXXUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223338 | |
| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7306-46-9 | |
| Record name | Veratryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7306-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-1,2-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3,4-Dimethoxybenzyl chloride in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It is frequently employed to introduce the 3,4-dimethoxybenzyl protecting group onto various functional groups, such as alcohols and amines. [] This protection strategy is particularly useful in multi-step synthesis, enabling selective manipulation of other reactive sites in complex molecules. []
Q2: Can you provide an example of how this compound has been utilized in the synthesis of natural products?
A2: Researchers have successfully used this compound in the total synthesis of (±)-maytenoquinone, (±)-dispermone, and the proposed structure of dispermol. [] The synthesis involved a series of reactions, including condensation with β-cyclocitral and subsequent transformations to construct the target molecules. This highlights the compound's utility in accessing complex natural product frameworks. []
Q3: How does the structure of this compound relate to its reactivity?
A3: The presence of the benzyl chloride moiety in this compound makes it susceptible to nucleophilic substitution reactions. [] The electron-donating methoxy groups at the 3 and 4 positions on the aromatic ring further enhance the reactivity by increasing the electron density at the benzylic carbon. This facilitates the displacement of the chloride by nucleophiles, enabling the formation of various derivatives. []
Q4: Are there alternative methods for synthesizing 3,4-Dimethoxybenzyl cyanide, a key intermediate derived from this compound?
A4: Yes, 3,4-Dimethoxybenzyl cyanide, often used in the synthesis of isoflavones, can be synthesized from eugenol, a constituent of clove leaf oil. [] The process involves several steps, including methylation of eugenol, isomerization, oxidation, reduction, halogenation, and finally, nitrilization to yield 3,4-Dimethoxybenzyl cyanide. []
Q5: How do macroreticular resins incorporating hydroquinone units, derived from this compound, behave as oxidizing agents?
A5: Macroreticular resins functionalized with hydroquinone units, prepared from this compound, demonstrate redox properties. [] These resins, when in their oxidized form (containing 1,4-benzoquinone units), can effectively oxidize hydrazobenzene. [] This oxidative capability is attributed to the presence of the quinone moiety, which can accept electrons during the reaction. []
Q6: What is the significance of the high selectivity of catechol-containing resins, derived from this compound, for Hg2+ ions?
A6: Macroreticular resins containing catechol units, derived from this compound, exhibit a remarkable selectivity for Hg2+ ions. [] This selectivity suggests potential applications in areas such as water purification and environmental remediation, where the removal of toxic heavy metals like mercury is crucial. [] Further research on the adsorption kinetics and capacity of these resins could pave the way for developing efficient mercury removal technologies. []
Q7: Can this compound be used to synthesize 13C-labeled compounds for research?
A7: Yes, this compound plays a crucial role in synthesizing 13C-labeled verapamil compounds, valuable tools in pharmaceutical research. [] By employing 13C-labeled potassium cyanide in a reaction with this compound, researchers can introduce a 13C atom at specific positions in the verapamil molecule. [] This allows for the tracking and analysis of the drug's metabolic fate and distribution within biological systems using techniques like mass spectrometry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
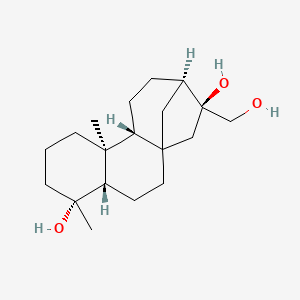
![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)

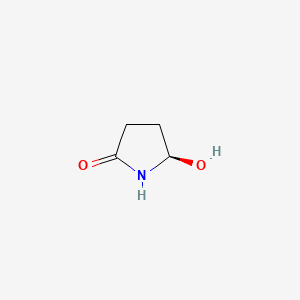
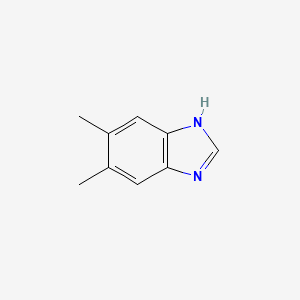
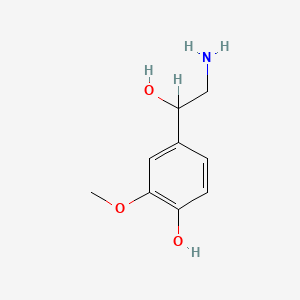
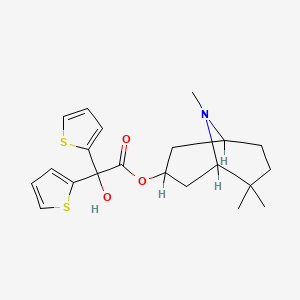
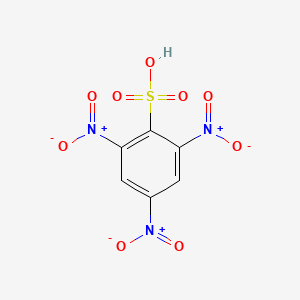
![2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B1208976.png)
![4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1208977.png)
